Ethyl 2-amino-1,3-benzothiazole-6-carboxylate
Overview
Description
Ethyl 2-amino-1,3-benzothiazole-6-carboxylate is a heterocyclic compound with the molecular formula C10H10N2O2S. It is a derivative of benzothiazole, a structure known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-1,3-benzothiazole-6-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-aminobenzothiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve a multi-step process starting from readily available raw materials. The process often includes steps such as nitration, reduction, and esterification, followed by purification techniques like recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-1,3-benzothiazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiazole derivatives .
Scientific Research Applications
Ethyl 2-amino-1,3-benzothiazole-6-carboxylate has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: This compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which ethyl 2-amino-1,3-benzothiazole-6-carboxylate exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Shares the benzothiazole core but lacks the ethyl ester group.
Ethyl 2-aminobenzothiazole-6-carboxylate: Similar structure but with different substituents on the benzothiazole ring
Uniqueness
Ethyl 2-amino-1,3-benzothiazole-6-carboxylate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in medicinal chemistry and material science .
Properties
IUPAC Name |
ethyl 2-amino-1,3-benzothiazole-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-2-14-9(13)6-3-4-7-8(5-6)15-10(11)12-7/h3-5H,2H2,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJSGJXWKSDUSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344997 | |
Record name | Ethyl 2-amino-1,3-benzothiazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50850-93-6 | |
Record name | 6-Benzothiazolecarboxylic acid, 2-amino-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50850-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-amino-1,3-benzothiazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-Aminobenzothiazole-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing piperidine-substituted benzothiazole derivatives, specifically starting from ethyl 2-aminobenzo[d]thiazole-6-carboxylate?
A1: Benzothiazoles are a class of heterocyclic compounds known for their diverse biological activities, including antibacterial and antifungal properties. The research aimed to synthesize novel piperidine-substituted benzothiazole derivatives and evaluate their potential as antimicrobial agents. Ethyl 2-aminobenzo[d]thiazole-6-carboxylate serves as a key starting material because the amino group allows for further modifications, and the carboxylate group offers potential for further derivatization or for modulating physicochemical properties. []
Q2: How was the structure of the synthesized compound 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylic acid confirmed in the study?
A2: The study utilized a combination of spectroscopic techniques to confirm the structure of the synthesized compound. [] These techniques included:* ¹H NMR and ¹³C NMR spectroscopy: This provided information about the number and types of hydrogen and carbon atoms present in the molecule, respectively, and their connectivity.* IR spectroscopy: This technique helped identify functional groups present in the compound based on their characteristic absorption patterns. * LC-MS: Liquid chromatography-mass spectrometry was employed to determine the molecular mass of the synthesized compound, further supporting its structural identification.
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